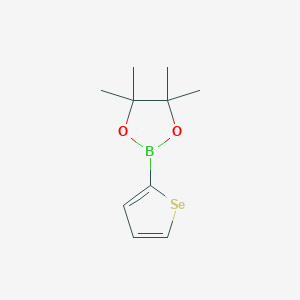![molecular formula C23H18N4O5 B2927330 benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 941979-87-9](/img/new.no-structure.jpg)
benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate is a synthetic organic compound with a complex molecular structure, integrating elements of oxazoles and purines. Known for its unique chemical properties, it has garnered significant interest across various scientific fields, particularly in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Precursor Selection: : The synthesis begins with carefully selected precursors that align with the structural requirements of the compound. Key starting materials include benzyl chloride and 1-methyl-2,4-dioxo-7-phenylpurine.
Formation of Intermediate Compounds: : Through a series of nucleophilic substitution reactions, the intermediate compounds are generated. Benzyl chloride, under anhydrous conditions and in the presence of a base like sodium hydride, reacts with 1-methyl-2,4-dioxo-7-phenylpurine.
Cyclization and Functional Group Modification: : The subsequent steps involve cyclization to form the oxazole ring and the introduction of functional groups essential for the final structure. Catalysts such as palladium can expedite these reactions.
Final Assembly: : The critical step is esterification, where benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate is formed. This step may employ reagents like benzyl alcohol and acetyl chloride under mild conditions.
Scalable Reaction Vessels: : Industrial production typically uses large-scale reaction vessels, with precise temperature and pressure control to maintain reaction consistency.
Optimization of Reaction Conditions: : Parameters such as solvent choice, temperature, and reaction time are optimized for maximum yield.
Purification Processes: : Post-synthesis, the compound undergoes rigorous purification, including techniques like recrystallization and chromatography, to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate can undergo oxidation reactions, typically with agents like potassium permanganate, leading to carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed using hydrogen gas over a palladium catalyst, reducing the oxazole ring to a more saturated form.
Substitution: : Nucleophilic substitution is common, where halogen groups may be introduced or replaced, depending on the desired functionality.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Catalysts: : Palladium, platinum, and other transition metals.
Oxidized Derivatives: : Formation of carboxylic acids and related compounds.
Reduced Compounds: : Saturated heterocyclic compounds.
Substituted Derivatives: : Variants with halogen or other functional group substitutions.
Scientific Research Applications
Chemistry: : Used as a key intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and synthetic pathways.
Biology: : Applied in the development of biochemical assays and molecular probes. Its binding affinities to various biological targets are of significant interest.
Medicine: : Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interfere with specific molecular pathways makes it a candidate for drug development.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials. Its properties are advantageous in creating high-performance polymers and resins.
Mechanism of Action
Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate exerts its effects through interactions with specific molecular targets. It may bind to enzyme active sites, inhibiting their function, or interact with DNA or RNA, affecting transcription and replication processes.
Molecular Targets and Pathways Involved:Enzymes: : Inhibition of key enzymes involved in metabolic pathways.
Genetic Material: : Binding to nucleic acids, affecting gene expression and cellular function.
Cell Membranes: : Interaction with lipid bilayers, altering membrane dynamics and signaling.
Comparison with Similar Compounds
Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate stands out due to its unique combination of functional groups and structural elements. Compared to other compounds with similar core structures, it offers enhanced reactivity and specificity.
List of Similar Compounds:Benzyl 2-(1-methyl-2,4-dioxo-1,2-dihydrooxazolo[4,3-a]purin-3(4H)-yl)acetate: : Slightly different ring orientation, affecting its reactivity.
Benzyl 2-(1-methyl-2,4-dioxo-5-phenyl-1,2-dihydrooxazolo[3,4-b]pyrimidin-3(4H)-yl)acetate: : Incorporates a pyrimidine ring, altering its biological activity.
Phenyl 2-(1-methyl-2,4-dioxo-1,2-dihydrooxazolo[5,4-c]purin-3(4H)-yl)acetate: : Variation in the phenyl group position, influencing its chemical reactions and applications.
This detailed exploration covers the key aspects of this compound, providing insights into its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds.
Properties
CAS No. |
941979-87-9 |
|---|---|
Molecular Formula |
C23H18N4O5 |
Molecular Weight |
430.42 |
IUPAC Name |
benzyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate |
InChI |
InChI=1S/C23H18N4O5/c1-25-20-19(26-12-17(32-22(26)24-20)16-10-6-3-7-11-16)21(29)27(23(25)30)13-18(28)31-14-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3 |
InChI Key |
AICQZYKXMADHRW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)
![2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2927251.png)
![3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2927252.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)
![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)


![N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate](/img/structure/B2927265.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)
